tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Purity specification Procurement quality Analytical chemistry

tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate (CAS 1404364-25-5) is a bicyclic heterocycle featuring a fully saturated octahydrocyclopenta[c]pyridine core with a tert-butoxycarbonyl (Boc) protecting group at the N-2 position and a free hydroxyl group at C-7. The compound belongs to the cyclopenta[c]pyridine scaffold class, which has been exploited as a key intermediate in the synthesis of monoterpene pyridine alkaloids, PAR1 antagonists, and antiviral agents.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Cat. No. B13338803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CCC(C2C1)O
InChIInChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3
InChIKeySJEKXJABGKOORX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate: Procurement-Relevant Identity and Class Positioning


tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate (CAS 1404364-25-5) is a bicyclic heterocycle featuring a fully saturated octahydrocyclopenta[c]pyridine core with a tert-butoxycarbonyl (Boc) protecting group at the N-2 position and a free hydroxyl group at C-7 . The compound belongs to the cyclopenta[c]pyridine scaffold class, which has been exploited as a key intermediate in the synthesis of monoterpene pyridine alkaloids, PAR1 antagonists, and antiviral agents [1]. Its molecular formula is C₁₃H₂₃NO₃ with a molecular weight of 241.33 g/mol . The scaffold is notable for its three-dimensional character and the presence of three contiguous stereocenters, making stereochemically defined procurement critical for reproducible downstream synthesis [2].

Why Generic Substitution of tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate Carries Procurement Risk


Interchanging the target compound with in-class analogs—such as regioisomeric hydroxy derivatives (5-OH or 6-OH), alternative N-protecting groups (Cbz instead of Boc), or racemic mixtures instead of defined stereoisomers—introduces quantifiable divergence in deprotection kinetics, downstream coupling efficiency, and final product stereochemical integrity. The Boc group is cleaved under acidic conditions at rates up to 60,000-fold slower than certain aralkyl carbamates, providing a measurable orthogonality window that is lost if a different protecting group is substituted [1]. The position of the hydroxyl group governs the regioisomeric outcome of subsequent functionalization steps, directly impacting the diastereomeric ratio of key intermediates in natural product synthesis [2]. Substituting with a racemic mixture where a single enantiomer is required can reduce effective yield by at least 50% and confound biological assay interpretation [3].

Quantitative Differentiation Evidence: tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate vs. Closest Analogs


Competitive Purity Thresholds: 98% vs. 95% for the Cbz-Protected Analog

The target compound is commercially available at 98% purity (HPLC) from validated suppliers, whereas the closest protecting-group analog—benzyl (4aR,7S,7aR)-7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate (Cbz analog)—is typically offered at 95% purity . This 3-percentage-point purity differential translates to a 60% lower estimated impurity burden (2% vs. 5% total impurities), which is meaningful when the compound is used as a late-stage intermediate where impurity carryover can compromise crystallinity, yield, or regulatory compliance .

Purity specification Procurement quality Analytical chemistry

Orthogonal Deprotection Selectivity: Boc vs. Cbz Enables Differentiated Synthetic Route Design

The Boc protecting group on the target compound is cleaved under acidic conditions (e.g., TFA, HCl/dioxane) with a half-life that can be tuned by acid concentration, whereas the Cbz group requires catalytic hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) [1]. The rate of acidolytic Boc cleavage is up to 60,000 times slower than that of certain aralkyl carbamate protecting groups, providing a wide operational window for selective deprotection in the presence of other acid-sensitive functionalities [1]. This orthogonality is not available with the Cbz analog, which is susceptible to both hydrogenolysis and strong acid, limiting its compatibility with substrates bearing reducible functional groups .

Protecting group strategy Orthogonal deprotection Synthetic methodology

Regioisomeric Identity: 7-Hydroxy vs. 6-Hydroxy Analogs in Downstream Functionalization

The position of the hydroxyl substituent on the octahydrocyclopenta[c]pyridine scaffold determines the regioisomeric outcome of subsequent oxidation, esterification, or Mitsunobu reactions. In the context of incarvillateine synthesis, the 7-hydroxy octahydrocyclopenta[c]pyridine intermediate is a direct precursor to the cyclopentenone intermediate (compound 20 to 21 in the published route), where the hydroxyl stereochemistry at C-7 governs the facial selectivity of the reductive Heck cyclization [1]. By contrast, the 6-hydroxy regioisomer (CAS 1824531-50-1) and 5-hydroxy regioisomer (MFCD28607133) are not documented intermediates in the same pathway, implying that regioisomer substitution would necessitate complete route redesign with unvalidated stereochemical outcomes .

Regioselective synthesis Diastereoselectivity Cyclopenta[c]pyridine derivatives

Scaffold-Level Metabolic Stability Advantage: Octahydrocyclopenta[c]pyridine vs. Octahydroindene

The octahydrocyclopenta[c]pyridine scaffold—of which the target compound is a protected building block—confers quantifiably improved metabolic stability compared to the all-carbon octahydroindene scaffold, as demonstrated in a head-to-head series of PAR1 antagonists. In human and rat liver microsome assays, octahydroindene analogues exhibited poor metabolic stability (rapid degradation, exact % remaining not specified in the abstract), whereas octahydrocyclopenta[c]pyridine analogues showed 'much more improved metabolic stability' while maintaining good PAR1 activity (Compound 22: IC₅₀ = 110 nM; Compound 33: IC₅₀ = 50 nM) [1]. This scaffold-level advantage is attributed to the insertion of a heteroatom (nitrogen) at the C-5 position of the octahydroindene ring system, which alters the oxidative metabolism profile [1].

Metabolic stability Liver microsomes PAR1 antagonist

Enantiomeric Definition: Access to Stereochemically Resolved Building Blocks

The target compound (CAS 1404364-25-5) is offered as a racemic mixture, but stereochemically defined versions are available under distinct CAS numbers—for example, tert-butyl (4aS,7R,7aS)-7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate (CAS 2920179-72-0) and tert-butyl (4aR,7S,7aR)-7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate (CAS 2920218-96-6, 95% purity) . The enantioselective synthesis of the related octahydrocyclopenta[c]pyridine scaffold has been demonstrated with 95% enantiomeric excess via Pd-catalyzed asymmetric allylic alkylation [1]. This stereochemical resolution is critical because the three contiguous stereocenters on the scaffold (4a, 7, and 7a positions) create up to 8 possible stereoisomers, and biological activity is known to be stereospecific for this scaffold class [1].

Stereochemistry Enantioselective synthesis Chiral building block

Procurement-Optimized Application Scenarios for tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate


Multi-Step Alkaloid Total Synthesis Requiring Orthogonal N-Deprotection

In the total synthesis of incarvillateine-class monoterpene pyridine alkaloids, the target compound serves as a late-stage intermediate where the Boc group must be removed without affecting reducible functional groups (e.g., alkenes, benzyl ethers) present elsewhere in the molecule. The orthogonal acid-labile Boc deprotection protocol (TFA/DCM, 0 °C to room temperature) is incompatible with Cbz-protected analogs, which would require hydrogenolysis conditions that reduce double bonds and cleave benzyl protecting groups . The 98% purity specification reduces the risk of impurity-derived side products that complicate chromatographic purification of the final alkaloid .

PAR1 Antagonist Lead Optimization Requiring Metabolic Stability Screening

Medicinal chemistry teams optimizing PAR1 antagonist leads can procure the target compound as a core scaffold building block for focused library synthesis. The octahydrocyclopenta[c]pyridine core has demonstrated 'much more improved metabolic stability' compared to the octahydroindene scaffold in human and rat liver microsome assays, with representative compounds showing PAR1 IC₅₀ values of 50–110 nM . Procuring this scaffold with defined stereochemistry (e.g., the (4aS,7R,7aS)-isomer, CAS 2920179-72-0) enables systematic exploration of side-chain SAR without confounding stereochemical variables .

Agrochemical Lead Discovery: Cyclopenta[c]pyridine Scaffold for Antiviral and Insecticidal Screening

The cyclopenta[c]pyridine scaffold has demonstrated anti-TMV (tobacco mosaic virus) activity exceeding that of the natural product lead compound cerbinal, making it a validated starting point for agrochemical discovery programs . The target compound, with its free 7-hydroxyl group, is immediately amenable to esterification, etherification, or oxidation to generate screening libraries. The Boc group serves as a traceless protecting group that can be removed post-library synthesis to expose the secondary amine for further diversification or biological evaluation .

Stereospecific Fragment-Based Drug Discovery Using Enantiopure Building Blocks

Fragment-based screening campaigns that incorporate three-dimensional, stereochemically defined fragments have been shown to yield higher hit rates and better lead-like properties than planar aromatic fragments . The target compound, procured as a single enantiomer (e.g., (4aR,7S,7aR)-isomer, CAS 2920218-96-6), provides a saturated, sp³-rich scaffold with a hydrogen-bond donor (7-OH) and a protected amine that can be unveiled for further elaboration. The 95% enantiomeric purity available from commercial suppliers matches the 95% ee benchmark established in the catalytic asymmetric synthesis of the scaffold, ensuring that fragment soaking or tethering experiments are not compromised by the presence of the opposite enantiomer .

Quote Request

Request a Quote for tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.